molecular formula C26H34N2O13 B019733 4-Methyl-umbelliferyl-N-acetyl-chitobiose CAS No. 53643-12-2

4-Methyl-umbelliferyl-N-acetyl-chitobiose

Cat. No. B019733
CAS RN: 53643-12-2
M. Wt: 582.6 g/mol
InChI Key: UPSFMJHZUCSEHU-JYGUBCOQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4-Methyl-umbelliferyl-N-acetyl-chitobiose involves chemo- and enzymatic procedures to create partially and fully N-deacetylated derivatives, facilitating the study of chitinases from various sources (Honda et al., 2000). Additionally, concise synthesis methods have been developed to produce derivatives like 4-methylumbelliferyl-penta-N-acetylchitopentaoside, highlighting the molecule's inhibition effect on chitinase, indicating its utility in understanding enzyme-substrate interactions (Huang, 2009).

Molecular Structure Analysis

The molecular structure of 4-Methyl-umbelliferyl-N-acetyl-chitobiose and its derivatives plays a critical role in their interaction with chitinases. Kinetic studies and structural analyses, such as those involving mutant chitinase A complexes, offer insights into the substrate's binding and catalysis mechanisms, underscoring the importance of specific molecular features in enzymatic reactions (Papanikolau et al., 2001).

Chemical Reactions and Properties

4-Methyl-umbelliferyl-N-acetyl-chitobiose undergoes specific chemical reactions when exposed to chitinases, leading to the release of fluorescent aglycons. These reactions are essential for the assay of chitinase activity and for understanding the enzyme's specificity and kinetics (Honda et al., 2000; Honda et al., 2003).

Scientific Research Applications

  • Scientific Field: Biochemistry

    • Application : “4-Methylumbelliferyl β-D-N,N’-diacetylchitobioside (4-ΜU- (GlcNAc) 2)” is a fluorogenic substrate for chitinases and chitobiosidases .
    • Method of Application : This compound is cleaved by chitinases and chitobiosidases to release the fluorescent moiety 4-ΜU .
    • Results or Outcomes : The fluorescence of 4-ΜU is pH-dependent with excitation maxima of 320 and 360 nm at low (1.97-6.72) and high pH (7.12-10.3), respectively, and an emission maximum ranging from 445 to 455 nm, increasing as pH decreases .
  • Scientific Field: Plant Biology

    • Application : It’s used in the study of beta-N-Acetylhexosaminidases HEXO1 and HEXO3, which are responsible for the formation of paucimannosidic N-glycans in Arabidopsis thaliana .
  • It’s also listed in the ChemSpider database, which provides its molecular formula and other chemical properties . But again, specific applications are not mentioned .
  • It’s also listed in the ChemSpider database, which provides its molecular formula and other chemical properties . But again, specific applications are not mentioned .

properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N2O13/c1-10-6-18(33)38-15-7-13(4-5-14(10)15)37-25-20(28-12(3)32)23(36)24(17(9-30)40-25)41-26-19(27-11(2)31)22(35)21(34)16(8-29)39-26/h4-7,16-17,19-26,29-30,34-36H,8-9H2,1-3H3,(H,27,31)(H,28,32)/t16-,17-,19-,20-,21-,22-,23-,24-,25-,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPSFMJHZUCSEHU-JYGUBCOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)NC(=O)C)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N2O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30201881
Record name 4-Methylumbelliferyl-N,N-diacetylchitobioside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30201881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

582.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-umbelliferyl-N-acetyl-chitobiose

CAS RN

53643-12-2
Record name 4-Methylumbelliferyl-N,N-diacetylchitobioside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053643122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-methyl-umbelliferyl-N-acetyl-chitobiose
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02759
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-Methylumbelliferyl-N,N-diacetylchitobioside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30201881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-METHYLUMBELLIFERYL .BETA.-D-NN'-DIACETYLCHITOBIOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SYW68VG2T6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-umbelliferyl-N-acetyl-chitobiose
Reactant of Route 2
Reactant of Route 2
4-Methyl-umbelliferyl-N-acetyl-chitobiose
Reactant of Route 3
4-Methyl-umbelliferyl-N-acetyl-chitobiose
Reactant of Route 4
4-Methyl-umbelliferyl-N-acetyl-chitobiose
Reactant of Route 5
4-Methyl-umbelliferyl-N-acetyl-chitobiose
Reactant of Route 6
4-Methyl-umbelliferyl-N-acetyl-chitobiose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.